7-(2-bromophenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(2-bromophenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with bromophenyl and methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-bromophenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach is the microwave-mediated, catalyst-free synthesis, which involves the use of enaminonitriles and benzohydrazides. This method employs a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is performed under microwave conditions at 140°C, resulting in high yields within a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be adopted to ensure eco-friendly and efficient production processes.
Chemical Reactions Analysis
Types of Reactions
7-(2-bromophenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzylic positions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for free radical bromination at the benzylic position.
Formamide, Formic Acid, and Triethyl Orthoformate: Used in the synthesis of related triazolopyrimidine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with NBS results in the formation of brominated derivatives .
Scientific Research Applications
7-(2-bromophenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment.
Biological Studies: It exhibits various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: The compound is utilized in the development of multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems.
Mechanism of Action
The mechanism of action of 7-(2-bromophenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, the compound binds to the active site of CDK2/cyclin A2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications.
1,2,4-Triazoles: Known for their antimicrobial activity and use in medicinal chemistry.
Uniqueness
7-(2-bromophenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H18BrN5 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
10-(2-bromophenyl)-11,12-dimethyl-4-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18BrN5/c1-13-8-4-5-9-16(13)20-25-22-19-14(2)15(3)28(18-11-7-6-10-17(18)23)21(19)24-12-27(22)26-20/h4-12H,1-3H3 |
InChI Key |
URLDCCROIZLGOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=CC=C5Br)C)C |
Origin of Product |
United States |
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